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Erysotrine

Cat. No.: B056808
CAS No.: 27740-43-8
M. Wt: 313.4 g/mol
InChI Key: WXVSPYOOFCCEII-KXBFYZLASA-N
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Description

Historical Context of Erythrinan (B1236395) Alkaloid Discovery

The scientific investigation of Erythrina plants dates back to the late 19th century. Early research was prompted by the observation that extracts from these plants exhibited curare-like neuromuscular blocking activities. scispace.com In the 1880s, researchers like Altamirano and Greshoff made initial discoveries, with Altamirano obtaining a crystalline compound and Greshoff isolating several basic compounds, suggesting a systematic phytochemical examination of the genus. scispace.com

A pivotal moment in the history of Erythrinan alkaloids occurred in 1937 when American biochemists Karl Folkers and Randolph T. Major isolated the first crystalline, pharmacologically active alkaloid from Erythrina americana, which they named erythroidine. scispace.com This was later identified as a mixture of isomers, α- and β-erythroidine. scispace.com Subsequent systematic reviews between 1940 and 1950, covering more than 50 Erythrina species, confirmed that they all contained alkaloids producing similar curare-like effects. scispace.com This foundational work paved the way for the isolation and characterization of a multitude of Erythrinan alkaloids, including Erysotrine. To date, approximately 143 alkaloids have been identified from the Erythrina genus. wikipedia.orgnih.gov

Significance of this compound within the Erythrinan Class

This compound is recognized as one of the major alkaloids within the Erythrinan class and is considered a characteristic constituent of the Fabaceae family. researchgate.netresearchgate.net It has been isolated from numerous species of the Erythrina genus, highlighting its widespread occurrence. For instance, it is found in Erythrina suberosa, E. indica, E. crista-galli, E. addisoniae, and E. mulungu. researchgate.netmdpi.comnih.govnih.gov In many of these species, this compound co-occurs with other significant Erythrinan alkaloids such as erysodine (B1194152), erysovine, and erythraline (B1235506). researchgate.netnih.gov

The significance of this compound stems from its contribution to the pharmacological activities attributed to Erythrina extracts. Research has demonstrated that this compound, along with related alkaloids, possesses various biological activities. For example, acute treatment with this compound has been shown to produce anxiolytic-like effects in mice. mdpi.com Its unique spirocyclic structure is a key feature responsible for the biological activities of this class of alkaloids. nih.gov The presence of this compound and its derivatives, like this compound-N-oxide, is often a focal point in phytochemical investigations of Erythrina species. researchgate.net

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₉H₂₃NO₃ nih.govcas.org
Molecular Weight 313.39 g/mol cas.org
IUPAC Name (2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline nih.gov
CAS Registry Number 27740-43-8 nih.govcas.org
Physical Description Solid nih.gov
Melting Point 95 - 97 °C nih.gov

Current Research Trends and Gaps in this compound Studies

Contemporary research on Erythrinan alkaloids, including this compound, is multifaceted. A significant trend is the continued isolation and structural elucidation of new alkaloids from various Erythrina species. rsc.org Recent studies have reported novel derivatives such as this compound-N-oxide and glycoside forms. researchgate.netnih.govnih.gov This expansion of the known chemical diversity within the Erythrinan family adds to the library of compounds available for pharmacological screening. rsc.org

Pharmacological investigation remains a primary focus, with a particular emphasis on neurological activities. researchgate.net The anxiolytic and anticonvulsant properties of Erythrina alkaloids are areas of active study. researchgate.netnih.gov A considerable amount of research has identified Erythrinan alkaloids as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which inspires the development of new drugs based on their structure. wikipedia.orgnih.gov The erythrinan core is being explored as a potential scaffold for creating novel therapeutic agents. nih.gov Other reported activities that continue to be investigated include insecticidal, cytotoxic, and anti-inflammatory effects. researchgate.netnih.gov

Despite advancements, gaps in the research persist. While numerous biological activities have been reported for extracts containing this compound and for the isolated compound itself, the precise mechanisms of action are often not fully understood. Furthermore, there is a limited number of clinical trials involving Erythrina genus plants and their purified alkaloids. nih.govfrontiersin.org Future research is needed to bridge these gaps, focusing on detailed mechanistic studies and evaluating the therapeutic potential of this compound and related compounds in a clinical setting.

Table 2: Selected Erythrina Species Containing this compound

Species Name Plant Part
Erythrina addisoniae Seed nih.gov
Erythrina crista-galli Seed nih.gov
Erythrina indica General researchgate.net
Erythrina mulungu General researchgate.net
Erythrina suberosa Seeds, Leaves mdpi.com

Table of Mentioned Compounds

Compound Name
(+)-16β-d-glucoerysopine
1H-indole-3-propanamide
α-erythroidine
β-erythroidine
Erysodine
Erysopine
Erysosalvinone
Erysotine
This compound
This compound-N-oxide
Erysovine
Erysovine-N-oxide
Erythraline
erythraline-11β-O-glucopyranoside
Erythratine
Glucoerysodine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B056808 Erysotrine CAS No. 27740-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVSPYOOFCCEII-KXBFYZLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182090
Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
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Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27740-43-8
Record name Erysotrine
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Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
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Record name Erythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3beta)-
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Record name Erysotrine
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57JE7XNE7L
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Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

95 - 97 °C
Record name (+)-Erysotrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Isolation and Structural Elucidation Methodologies of Erysotrine

Erysotrine Extraction Techniques from Erythrina Species

The initial step in obtaining this compound involves its extraction from plant material, such as the flowers, seeds, or bark of Erythrina species like Erythrina mulungu, Erythrina suberosa, and Erythrina addisoniae. cdnsciencepub.comnih.govnih.gov The choice of extraction method and solvent is critical for efficiently isolating the alkaloid from the complex plant matrix.

Solvent extraction is a primary technique used to separate target compounds from solid plant material based on their solubility. organomation.com For Erythrina alkaloids, including this compound, polar organic solvents are frequently employed.

Maceration and hot reflux are common methods. In one documented procedure, finely ground flowers of Erythrina mulungu were extracted with methanol (B129727) to yield a crude extract containing this compound and other alkaloids. cdnsciencepub.com Similarly, ethanolic extracts of Erythrina leaves have been used for phytochemical analysis. nih.gov Studies indicate that ethanol, particularly in concentrations between 80% and 96%, is an effective solvent for extracting alkaloids from Erythrina species. researchgate.net Other solvents, such as ethyl acetate, have also been utilized to prepare extracts for the isolation of this compound. nih.gov The selection of the solvent is crucial, as it influences the yield and purity of the target compound in the initial extract.

Table 1: Solvents Used in the Extraction of this compound from Erythrina Species

SolventPlant PartErythrina SpeciesExtraction Method
MethanolFlowersE. mulunguMaceration/Reflux
EthanolLeavesE. variegataMaceration
Ethyl AcetateSeedsE. addisoniaeMaceration/Soxhlet

Following solvent extraction, the resulting crude extract is a mixture of numerous compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Column Chromatography (CC) is a fundamental purification step. The crude extract is typically adsorbed onto a solid stationary phase, like silica (B1680970) gel, and eluted with a series of solvents or a solvent gradient of increasing polarity. cdnsciencepub.commdpi.com For instance, a methanol extract from E. mulungu flowers was first adsorbed on cellulose (B213188) and eluted with hexane, chloroform, and a chloroform-methanol mixture. The resulting fractions were then subjected to column chromatography over silica gel to afford the alkaloids. cdnsciencepub.com

Preparative Thin-Layer Chromatography (TLC) can be used for further purification of the fractions obtained from column chromatography. cdnsciencepub.com This method allows for the separation of compounds on a thin layer of adsorbent material, enabling the isolation of pure this compound.

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers higher resolution and efficiency. It has been employed for the separation of various Erythrina alkaloids. nih.govtandfonline.com An integrated approach using HPLC coupled with Diode-Array Detection (DAD), Solid-Phase Extraction (SPE), and NMR (HPLC-DAD-SPE-NMR) has been successfully used to isolate this compound from the seeds of Erythrina latissima. tandfonline.com

Table 2: Chromatographic Techniques for this compound Purification

TechniqueStationary PhaseMobile Phase ExamplePurpose
Column ChromatographySilica Gel, CelluloseHexane, Chloroform, Methanol gradientsInitial fractionation of crude extract
Preparative TLCSilica GelChloroform-Methanol mixturesFine purification of fractions
HPLCC18 Reverse PhaseAcetonitrile/Water gradientsHigh-resolution separation and isolation

Spectroscopic Characterization Techniques for this compound and its Derivatives

Once purified, the definitive identification and structural elucidation of this compound are accomplished using a suite of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, molecular formula, and electronic properties.

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds like this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the complete carbon-hydrogen framework.

The ¹H NMR spectrum of this compound reveals characteristic signals that are indicative of its unique structure. For example, the spectrum in deuteriochloroform (CDCl₃) shows singlets for three methoxyl groups, signals for two aromatic protons, and distinct multiplets for three methine protons, which are characteristic of the 1,6-diene erythrinan (B1236395) skeleton. cdnsciencepub.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately allowing for the complete structural assignment.

Table 3: Selected ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.86 - 7.08s1HAromatic Proton
6.68s1HAromatic Proton
6.74dd1HMethine Proton (part of diene)
6.18d1HMethine Proton (part of diene)
5.82br s1HMethine Proton (part of diene)
3.92s3HMethoxyl Group
3.78s3HMethoxyl Group
3.38s3HMethoxyl Group
Data sourced from Sarragiotto et al., 1981. cdnsciencepub.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, confirming the presence of aromatic rings, double bonds, and methoxy (B1213986) groups. cdnsciencepub.com

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is established as C₁₉H₂₃NO₃. nih.gov

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are used to generate ions and analyze their fragmentation patterns. The fragmentation of Erythrina alkaloids is complex and can involve processes like the neutral loss of methanol (CH₃OH) or retro-Diels-Alder (RDA) reactions, which provide valuable clues about the molecule's structure. researchgate.netrsc.org The analysis of these fragmentation pathways helps to confirm the proposed structure elucidated by NMR. For example, the mass spectrum of the related this compound-N-oxide shows a molecular ion peak (M⁺) and significant fragment ions corresponding to the loss of oxygen (M⁺ - 16) and a methyl group (M⁺ - 16 - 15). cdnsciencepub.com

Table 4: Mass Spectrometry Data for this compound

PropertyValueTechnique
Molecular FormulaC₁₉H₂₃NO₃HRMS
Molecular Weight313.1678 g/mol HRMS
Base Peak (m/z)Varies by methodEI-MS, ESI-MS
Key FragmentationsLoss of CH₃OH, RDAMS/MS Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light.

The UV spectrum of this compound, typically recorded in ethanol, shows characteristic absorption maxima. It exhibits absorption bands around 230 nm and 280 nm. cdnsciencepub.com These absorptions are attributed to the conjugated diene system within the aromatic portion of the erythrinan skeleton. cdnsciencepub.com This conjugated system acts as the principal chromophore, and its UV absorption is a key feature used in the initial characterization of this class of alkaloids. While UV-Vis spectroscopy does not provide the detailed structural information of NMR or MS, it serves as a rapid and valuable method for confirming the presence of the characteristic Erythrina alkaloid chromophore. nih.gov

Table 5: UV-Vis Absorption Data for this compound in Ethanol

λmax (nm)Molar Absorptivity (ε)Chromophore
~230~12,100Conjugated Diene System
~280~3,300Conjugated Diene System
Data sourced from Sarragiotto et al., 1981. cdnsciencepub.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable analytical technique utilized in the structural elucidation of natural products like this compound. This method provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.

In the analysis of this compound, IR spectroscopy has been instrumental in confirming the presence of key structural features. Research findings have identified a characteristic absorption band in the IR spectrum of this compound, which is indicative of its core structure.

Detailed research has shown that the IR spectrum of this compound exhibits a significant absorption band at approximately 1610 cm⁻¹ cdnsciencepub.com. This absorption is attributed to the C=C stretching vibration of the 1,6-diene moiety within the erythrinan skeleton cdnsciencepub.com. The presence of this band is a key piece of spectroscopic evidence that supports the proposed structure of this compound, particularly the existence of the conjugated double bond system.

Furthermore, in studies comparing this compound with its derivatives, such as this compound-N-oxide, the IR spectra show remarkable similarity in the region corresponding to the diene system, with the latter also displaying an absorption band at 1610 cm⁻¹ cdnsciencepub.com. This consistency further substantiates the assignment of this particular absorption to the diene functional group. The infrared spectra for these analyses are typically obtained using a spectrophotometer, with samples prepared as thin films or in potassium bromide (KBr) pellets cdnsciencepub.com.

The table below summarizes the key IR absorption data for this compound based on published research findings.

Absorption Peak (cm⁻¹)Functional GroupVibrational Mode
1610C=C (Diene)Stretching

Biosynthetic Pathways and Precursors of Erysotrine

Enzymatic Mechanisms in Erythrinan (B1236395) Alkaloid Biosynthesis

The initial steps in the biosynthesis of erythrinan alkaloids involve the condensation of two L-tyrosine derivatives: 4-hydroxyphenylacetaldehyde (4-HPAA) and dopamine (B1211576). This critical condensation reaction is catalyzed by the enzyme norcoclaurine synthase (NCS), leading to the formation of (S)-norcoclaurine ub.eduacs.org. Following this, methylation steps occur, often catalyzed by S-adenosyl methionine (SAM)-dependent O-methyl transferases, to yield (S)-coclaurine and subsequently (S)-reticuline acs.org.

A crucial subsequent step in the formation of the erythrinane skeleton from (S)-norreticuline is an oxidative phenol (B47542) coupling acs.org. While this coupling is recognized as a key transformation, the specific enzymes responsible for this and subsequent rearrangement and ring-opening reactions, which lead to a dibenzazonine intermediate, have not yet been fully elucidated acs.org. The proposed mechanism involves an allylic cation intermediate that undergoes subsequent ring closure to form the natural product skeleton acs.org.

Incorporation Studies of Labeled Precursors into Erysotrine

Incorporation studies utilizing radioactively and 13C-labeled precursors have been instrumental in mapping the biosynthetic route to this compound and other Erythrina alkaloids. Early investigations into Erythrina alkaloid formation in Erythrina crista-galli revealed that the previously assumed precursor, (S)-norprotosinomenine, was not incorporated into these alkaloids nih.gov. In contrast, both (S)-coclaurine and (S)-norreticuline were successfully metabolized to erythraline (B1235506) and erythrinine, respectively, strongly indicating the operation of a coclaurine-norreticuline pathway in Erythrina alkaloid biosynthesis nih.gov.

Further detailed studies with [1-13C]-labeled (S)-norreticuline, followed by Nuclear Magnetic Resonance (NMR) spectroscopy, provided crucial insights. These experiments demonstrated that the resulting erythraline was exclusively labeled at position C-10 nih.gov. This specific labeling pattern is significant as it effectively excludes the participation of a symmetrical intermediate, such as a diphenoquinone (B1195943) type, in the biosynthesis of Erythrina alkaloids nih.gov.

Table 1: Summary of Labeled Precursor Incorporation Studies

Labeled PrecursorOrganism/TissueOutcomeKey FindingCitation
(S)-NorprotosinomenineErythrina crista-galli fruit wallNot incorporatedExcluded as a precursor nih.gov
(S)-CoclaurineErythrina crista-galli fruit wallMetabolized to erythralineConfirmed as precursor nih.gov
(S)-NorreticulineErythrina crista-galli fruit wallMetabolized to erythraline and erythrinine; [1-13C]-labeled (S)-norreticuline showed exclusive C-10 labeling in erythralineConfirmed as a crucial precursor; Excluded symmetrical diphenoquinone intermediate nih.gov

Genetic and Genomic Approaches to Elucidate Biosynthetic Genes

Genetic and genomic approaches have begun to shed light on the genes encoding the enzymes involved in Erythrina alkaloid biosynthesis. Transcriptome analysis, such as that conducted in Erythrina velutina, has been employed to identify transcripts corresponding to key enzymes in the benzylisoquinoline alkaloid pathway, which is a precursor route to Erythrina alkaloids ub.edu.

Specifically, transcripts encoding enzymes like EvTAT (tyrosine aminotransferase) and EvTYDC (tyrosine decarboxylase) have been identified ub.edu. These enzymes are responsible for the early steps that convert tyrosine into intermediates like 4-hydroxyphenylacetaldehyde (4-HPAA) and dopamine ub.edu. Furthermore, a transcript corresponding to norcoclaurine synthase (EvNCS), which catalyzes the condensation of 4-HPAA and dopamine to form (S)-norcoclaurine, was identified in the leaves of Erythrina velutina ub.edu. The identification of these genes provides a foundation for further functional characterization of the enzymes involved in the complex biosynthetic pathway of this compound and other related Erythrina alkaloids.

Synthetic Chemistry of Erysotrine and Analogues

Total Synthesis Approaches to Erysotrine

Total synthesis efforts for this compound have explored multiple disconnections and methodologies to efficiently assemble the tetracyclic framework.

A common retrosynthetic strategy for this compound involves targeting the 11,12-dimethoxy-8,9-dihydro-1H-indolo[7a,1-a]isoquinoline-2,6-dione intermediate (Compound 1 in some schemes) clockss.org. This key intermediate, which contains the tetracyclic spiroamine scaffold, has been reported as a late-stage precursor to this compound clockss.org. The formation of this intermediate often proceeds via acidic hydrolysis of an alkenyl ether, which in turn is prepared through an intramolecular aldol (B89426) condensation clockss.org. A crucial step in forming the spirocycle leading to this intermediate is an oxidative dearomatization-spirocyclization sequence from an o-hydroxyaniline derivative clockss.org.

Oxidative dearomatization-spirocyclization sequences have proven to be an efficient method for constructing the tetracyclic spiroamine scaffold of erythrinan (B1236395) alkaloids clockss.org. This approach typically involves the use of hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to trigger the dearomatization of a phenolic or o-hydroxyaniline precursor, followed by an intramolecular spirocyclization clockss.orgresearchgate.netd-nb.inforesearchgate.net.

One reported concise approach to the key intermediate 11,12-dimethoxy-8,9-dihydro-1H-indolo[7a,1-a]isoquinoline-2,6-dione (Compound 1) utilizes a PIFA-mediated oxidative dearomatization-spirocyclization sequence of an o-hydroxyaniline derivative (Compound 4) clockss.org. This reaction is notably solvent-dependent, with 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH) proving to be an effective solvent, increasing the yield to 80% when used alone, compared to 54% in a 1:1 mixture with dichloromethane (B109758) (CH₂Cl₂) clockss.org. The formation of trifluoroethoxy adducts during the reaction suggests that the initial step is oxidative dearomatization by PIFA, followed by spirocyclization clockss.org.

The general reaction sequence for forming the spirocycle (Compound 3) from the o-hydroxyaniline derivative (Compound 4) and its subsequent conversion to the key intermediate (Compound 1) is summarized below:

StepReagents/ConditionsYield (%)Notes
Oxidative Dearomatization-Spirocyclization (4 → 3)PIFA, CF₃CH₂OH, 0 °C, 30 min, then NaHCO₃80Solvent-dependent, CF₃CH₂OH alone provides higher yield. clockss.org
Intramolecular Aldol Condensation (3 → 2)2M NaOH, 1,4-dioxane, reflux52One-pot reaction including subsequent dehydration. clockss.org
Acidic Hydrolysis (2 → 1)1M HCl, THF, 60 °C, 7 h91 clockss.org

Diels-Alder reactions have been widely employed as a powerful strategy for constructing the tetracyclic core of erythrinan alkaloids researchgate.netresearchgate.netnih.govjst.go.jp. This cycloaddition approach allows for the efficient formation of multiple rings and stereocenters in a single step.

One notable application involves the intramolecular Diels-Alder reaction of 2-imido-substituted furans to synthesize erythrinan alkaloids, such as 3-demethoxyerythratidinone (B1256575) nih.gov. This approach exploits the facile nature of imidofuran Diels-Alder reactions for natural product synthesis nih.gov.

Another strategy utilizes the Diels-Alder reaction of activated butadienes with a dioxopyrroline, specifically isoquinolinopyrrolinedione (Compound 15), to yield erythrinan derivatives in a regiospecific and stereoselective manner researchgate.netjst.go.jp. For example, the reaction of isoquinolinopyrrolinedione (15) with 1,3-bis-O-substituted butadienes can produce derivatives like Compound 20 and Compound 21 jst.go.jp. These adducts can then be transformed into erysotramidine (B1154449) and 8-oxoerythraline (B12760819) through subsequent steps, including lithium borohydride (B1222165) reduction and acid hydrolysis jst.go.jp. Further reduction of the 8-oxo derivatives can lead to dl-erysotrine jst.go.jp.

Carbonyl transposition methods involve the migration of a carbonyl oxygen to an adjacent carbon within a molecular scaffold. This challenging transformation has been explored in the synthesis of erythrinan alkaloids researchgate.netethernet.edu.etmolaid.comchongyantech.com.

A new 1,2-carbonyl transposition method has been utilized in the total synthesis of this compound from 1,7-cycloerythrinan derivatives researchgate.netethernet.edu.et. This method involves treating 2,8-dioxo-1,7-cycloerythrinans with phenylselenenyl chloride in the presence of a base researchgate.net. While the specific details for this compound are not extensively detailed in the provided snippets, the general concept of carbonyl transposition provides a route to modify the oxidation state and position of carbonyl groups within the erythrinan skeleton, which can be crucial for accessing various natural product targets. Recent advancements in carbonyl 1,2-transposition through triflate-mediated α-amination also highlight new possibilities for late-stage functionalization and access to unusual bioactive analogues nih.gov.

Achieving stereocontrol is paramount in the synthesis of complex natural products like this compound, which possesses multiple chiral centers. Various stereoselective and asymmetric synthesis strategies have been developed for erythrinan alkaloids researchgate.netchem960.comfigshare.comresearchgate.netacs.orgrsc.orgresearchgate.netfigshare.comdntb.gov.uanih.govacs.orgcapes.gov.br.

One approach involves the use of chiral base desymmetrization of meso-imides, followed by N-acyliminium addition and radical cyclization researchgate.netrsc.org. For instance, an asymmetric total synthesis of (+)-erysotramidine, a related erythrinan alkaloid, has been achieved using these key steps researchgate.netrsc.org. The stereochemical outcome of N-acyliminium ion cyclizations can be influenced by the nature of protecting groups on alcohol functions rsc.org.

Another strategy for asymmetric synthesis of erythrinan alkaloids, including unnatural (−)-erysotramidine, has utilized an imide derived from L-tartaric acid as a starting material figshare.comacs.orgnih.govacs.org. This synthesis incorporates highly stereoselective reactions such as N-acyliminium cyclization, dihydrofuranyl ring formation via silver-catalyzed intramolecular alcohol addition to acetylene, and vinyl ether catalytic hydrogen reduction figshare.comacs.orgnih.govacs.org. A crucial step in this methodology is the assembly of ring A via Heck cyclization of a (Z)-iodoolefin figshare.comacs.orgnih.govacs.org.

The first asymmetric synthesis of (+)-erysotrine and its deoxygenated derivative (+)-erysotramidine from (S)-3,4-dimethoxyphenylalanine methyl ester was reported by Tsuda acs.org. Simpkins and co-workers also accomplished a 13-step synthesis of (+)-erysotramidine (93% ee) using chiral base imide desymmetrization, N-acyliminium addition, and radical cyclization acs.org.

Synthesis of this compound Analogues and Derivatives (e.g., this compound-N-oxide, 11-acetyl this compound)

The synthesis of this compound analogues and derivatives is important for structure-activity relationship studies and the exploration of new compounds with potentially enhanced biological properties.

This compound-N-oxide is a naturally occurring derivative of this compound, isolated from plants like Erythrina mulungu cdnsciencepub.comcdnsciencepub.comresearchgate.netresearchgate.net. Its structure has been confirmed by spectroscopic analysis and partial synthesis cdnsciencepub.comcdnsciencepub.com. A common method for synthesizing N-oxides of tertiary amines involves reaction with peroxy acids, such as m-chloroperbenzoic acid (m-CPBA) cdnsciencepub.comgoogle.com. For instance, synthetic this compound-N-oxide has been prepared by adding m-chloroperbenzoic acid to a cold, stirred mixture of this compound in chloroform, yielding the product in approximately 59.4% yield cdnsciencepub.com.

ReactantReagent/ConditionsProductYield (%)
This compoundm-Chloroperbenzoic acid, chloroform, 0-5 °C, 3 hThis compound-N-oxide59.4 cdnsciencepub.com

11-Acetyl this compound (or related 11-substituted erythrinan derivatives) can be conceptualized as derivatives where the C-11 position, often bearing a hydroxyl or methoxy (B1213986) group in other erythrinan alkaloids, is modified. While a direct synthesis of "11-acetyl this compound" is not explicitly detailed in the provided search results, the synthesis of 11β-alkoxy or acetoxy compounds from 8-oxoerythrinan derivatives has been reported researchgate.net. Oxidation of 8-oxoerythrinan and 8-oxo-1,7-cycloerythrinan derivatives with ceric ammonium (B1175870) nitrate (B79036) in alcohols or acetic acid can yield the corresponding 11β-alkoxy or acetoxy compounds researchgate.net. For example, (+)-erysotramidine has been converted to its 11β-acetoxy derivative on oxidation in acetic acid researchgate.net. This suggests that similar oxidative functionalization and subsequent acetylation could be a route to 11-acetyl this compound.

Pharmacological Investigations of Erysotrine

In Vitro Pharmacological Studies

In vitro investigations provide crucial insights into the direct molecular and cellular interactions of erysotrine.

This compound, along with other Erythrina alkaloids like erysodine (B1194152) and dihydro-β-erythroidine (DHβE), has been identified as a competitive inhibitor of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) researchgate.netplos.orgnih.govuchile.cl. These alkaloids, characterized by their tetracyclic spiroamine framework, are known to activate GABA-A receptors and selectively inhibit nAChRs, particularly the α4β2 subtype researchgate.net.

Studies have shown this compound to inhibit currents mediated by α4β2 and α7 nicotinic receptors expressed in Xenopus oocytes plos.org. The half-maximal inhibitory concentration (IC₅₀) values for this compound were reported as 0.37 µM for α4β2 nAChRs and 17 µM for α7 nAChRs, indicating a higher affinity for the α4β2 subtype plos.org. This selectivity is consistent with findings for other Erythrina alkaloids, which generally exhibit high affinity for α4β2 nAChRs (low nanomolar Kᵢ values) and lower affinity for α7 and α3β4 nAChRs (micromolar Kᵢ values) nih.gov. The potency of this compound in displacing [³H]cytisine from α4β2 nAChRs has been ranked within a series of Erythrina alkaloids: erysodine > O-acetylerysodine ≈ DHβE > erysopine > this compound > epierythratidine uchile.cl.

The selectivity of Erythrina alkaloids for α4β2 nAChRs over other subtypes is partly attributed to interactions with specific residues, such as β2Asp196, which is not conserved in subunits forming nAChRs with lower sensitivity to these alkaloids nih.govuchile.clebi.ac.uk.

Table 1: Receptor Binding Affinity of this compound for Nicotinic Acetylcholine Receptors

Receptor SubtypeIC₅₀ (µM)Reference
α4β2 nAChR0.37 plos.org
α7 nAChR17 plos.org

This compound has shown potential in enzyme inhibition assays, particularly concerning acetylcholinesterase (AChE) sdach.ac.in. The inhibition of AChE is a significant pharmacological target, especially in neurodegenerative diseases sdach.ac.in. While the Erythrina genus is known to contain alkaloids with potential AChE inhibitory activity, further research is needed to fully characterize the potency of this compound and other Erythrina alkaloids in this regard researchgate.net. Some studies have indicated that Erythrina alkaloids can inhibit AChE enzyme activity sdach.ac.inresearchgate.netresearchgate.net.

Table 2: Enzyme Inhibition Activity of this compound

EnzymeActivityReference
Acetylcholinesterase (AChE)Inhibition observed sdach.ac.inresearchgate.netresearchgate.net

In vitro cellular assays have provided evidence of this compound's activity, particularly in modulating inflammatory responses. Alkaloids, including this compound, have been reported to reduce the number of inflammatory cells, such as eosinophils and lymphocytes, in lung tissue mdpi.comresearchgate.net. This effect is possibly linked to a decrease in interleukin (IL)-4 and IL-5, cytokines that stimulate eosinophil maturation and recruitment to tissues mdpi.com. This modulation can impact the synthesis and release of inflammatory mediators like prostaglandins, nitric oxide, and cytokines such as IL-1 and TNF-α mdpi.com.

Table 3: Cellular Activities of this compound

Cellular EffectMechanism/ObservationReference
Reduction of inflammatory cells (eosinophils, lymphocytes)Possible decrease in IL-4 and IL-5, impacting inflammatory mediators mdpi.comresearchgate.net

In Vivo Pharmacological Studies in Animal Models

In vivo studies in animal models are crucial for understanding the systemic effects and therapeutic potential of this compound.

Preclinical studies on Erythrina species, which contain this compound, have consistently demonstrated analgesic and/or anti-inflammatory effects in animal models mdpi.comresearchgate.netresearchgate.netscielo.br. For instance, extracts containing this compound have shown anti-inflammatory activity by decreasing paw edema in carrageenan- and dextran-induced models in mice researchgate.netscielo.br. This anti-edematous action might involve different mechanisms, such as inhibiting the migration and activation of polymorphonuclear cells (e.g., neutrophils) and modulating the synthesis or release of inflammatory mediators like prostaglandins, nitric oxide, IL-1, and TNF-α scielo.br. This compound itself has been noted for its potential anti-inflammatory properties nih.govontosight.aidntb.gov.ua.

Table 4: Analgesic and Anti-inflammatory Effects of this compound (from extracts)

EffectAnimal ModelKey ObservationsReference
Anti-inflammatoryCarrageenan-induced paw edema (mice)Decreased paw edema researchgate.netscielo.br
Anti-inflammatoryDextran-induced paw edema (mice)Decreased paw edema researchgate.netscielo.br
Anti-inflammatoryReduction of inflammatory cells in lung tissueDecreased eosinophils and lymphocytes, possibly via IL-4/IL-5 modulation mdpi.comresearchgate.net

This compound has been investigated for its effects on the central nervous system, particularly its anxiolytic properties. Studies have shown that this compound can produce anxiolytic-like effects in mice, as observed in tests such as the elevated plus-maze (EPM) and the light/dark transition model (LDTM) scielo.brresearchgate.net. Specifically, this compound (at 3 mg/kg) increased the number of transitions between compartments in the LDTM, suggesting an anxiolytic-like effect scielo.brresearchgate.net. While erysodine, another Erythrina alkaloid, increased both time spent in the illuminated compartment and transitions, this compound primarily affected transitions scielo.brresearchgate.net. Importantly, these anxiolytic-like effects were observed at doses that did not alter locomotor activity, suggesting a selective effect on anxiety measures rather than general sedation scielo.brresearchgate.net.

However, some studies on related alkaloids, such as (+)-alpha-hydroxy-erysotrine, isolated from Erythrina mulungu, did not show significant changes in behavioral responses in anxiety models at the doses tested nih.govresearchgate.net. This suggests that the specific structural characteristics of different Erythrina alkaloids may influence their CNS activities. The anxiolytic effects of Erythrina species are often attributed to the presence of erythrinian alkaloids, with some research suggesting a non-GABAergic mechanism of action for certain anxiolytic alkaloids from E. mulungu plos.orgresearchgate.net. The tranquilizing effect of Erythrina is thought to be due to the spiroamine portion of these alkaloids, with a tertiary amine being necessary for their action on cholinergic receptors researchgate.net.

Table 5: Central Nervous System Activities of this compound in Animal Models

CNS ActivityAnimal ModelKey ObservationsReference
Anxiolytic-likeLight/Dark Transition Model (mice)Increased number of transitions between compartments scielo.brresearchgate.net
Anxiolytic-likeElevated Plus-Maze (mice)No significant change in locomotion (closed arm entries) scielo.brresearchgate.net

Neuromuscular Blocking Actions

This compound, as a member of the Erythrina alkaloids, is known for its "curare-like action" wikidata.orgnih.gov. This effect is characterized by the blockade of transmission at the neuromuscular junction, leading to the paralysis of affected skeletal muscles ctdbase.org. Neuromuscular blocking agents (NMBAs) typically achieve this by acting on post-synaptic acetylcholine (Nm) receptors ctdbase.org. Non-depolarizing NMBAs, which constitute the majority of clinically relevant neuromuscular blockers, competitively inhibit the binding of acetylcholine (ACh) to its receptors, thereby preventing muscle depolarization and contraction frontiersin.org.

Furthermore, erythrinan (B1236395) alkaloids, a class to which this compound belongs, have demonstrated an inhibitory effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. Acetylcholinesterase is an enzyme responsible for breaking down acetylcholine in the synaptic cleft, which is crucial for muscle relaxation frontiersin.org. The inhibition of this enzyme can lead to effects similar to those observed with depolarizing neuromuscular block, where prolonged depolarization prevents further muscle stimulation cdutcm.edu.cn. Early research from the 1930s on Erythrina species extracts, which contain this compound, reported these curare-like actions, suggesting the involvement of erythrinan alkaloids in these effects nih.gov.

Antimicrobial and Anti-parasitic Activities

This compound has demonstrated antibacterial activities uni.lu. Broader research into the Erythrina genus, from which this compound is isolated, indicates potential antimicrobial effects wikipedia.org. For instance, crude extracts and isolated compounds from the stem bark of Erythrina excelsa exhibited substantial activity against various microorganisms, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli guidetopharmacology.org. A methanol (B129727) extract from E. excelsa showed inhibition zones of 15 mm against S. aureus and 14 mm against both B. subtilis and E. coli guidetopharmacology.org. In antifungal assays, the same methanol extract displayed significant activity, with inhibition zones of 15 mm against Aspergillus niger and 13 mm against Candida albicans guidetopharmacology.org. Alkaloids, including this compound, are characteristic compounds of the Fabaceae family and have been associated with confirmed antimicrobial and antibacterial properties guidetopharmacology.org.

However, it is important to note that while this compound is present in many active Erythrina extracts, its direct antimicrobial efficacy can vary. A study on Erythrina latissima seed pods, for example, isolated this compound but reported it as inactive against the tested microorganisms, while another compound from the same source, 2-(5′-hydroxy-3′-methoxyphenyl)-6-hydroxy-5-methoxybenzofuran, exhibited strong antimicrobial activity fishersci.cacenmed.com. This highlights the complex interplay of compounds within plant extracts. Traditionally, Erythrina speciosa, from which this compound is also isolated, is used for its anti-microbial and anti-parasitic purposes metabolomicsworkbench.orgbiorxiv.org.

The antimicrobial activity of Erythrina excelsa methanol extract against various microorganisms is summarized in the table below:

MicroorganismInhibition Zone (mm) guidetopharmacology.org
Staphylococcus aureus15
Bacillus subtilis14
Escherichia coli14
Aspergillus niger15
Candida albicans13

Antioxidant Activity and Mechanisms

This compound has been reported to possess antioxidant effects wikipedia.org. Its contribution to antioxidant activity is notably observed in its ability to reduce inflammatory cells. Specifically, this compound, in conjunction with hypaphorine, has been shown to decrease the number of inflammatory cells, such as eosinophils and lymphocytes, in lung tissue. This effect is potentially mediated by a reduction in interleukin-4 (IL-4) and interleukin-5 (IL-5), cytokines that stimulate eosinophil maturation and recruitment to tissues alfa-chemistry.comthegoodscentscompany.com. This suggests an indirect antioxidant and anti-inflammatory mechanism involving the modulation of cellular immune responses.

The Erythrina genus, known for producing a wide array of secondary metabolites including flavanones, isoflavones, and pterocarpans, is generally recognized for its antioxidant activity alfa-chemistry.comthegoodscentscompany.comuni.lu. These phenolic compounds contribute to antioxidant effects by suppressing pro-oxidants and inhibiting inflammatory signaling pathways, such as MAPK, AP1, and NFκB alfa-chemistry.comthegoodscentscompany.comuni.lu. While the precise mechanisms by which this compound exerts its antioxidant effects are not fully elucidated, general antioxidant mechanisms include direct free radical scavenging, modulation of intracellular and intercellular signaling pathways, regulation of nuclear transcription factors, and inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS) alfa-chemistry.com. These broader mechanisms within the Erythrina genus context suggest potential avenues for this compound's antioxidant action.

Other Reported Pharmacological Effects (e.g., hypotensive, laxative, diuretic)

Beyond its neuromuscular blocking, antimicrobial, and antioxidant properties, this compound is associated with several other pharmacological effects, primarily observed in extracts from Erythrina species where it is a key alkaloid.

Hypotensive Effects: Total alkaloidal extracts of Erythrina species, which contain this compound, have demonstrated hypotensive properties wikidata.orgnih.govinvivochem.comfishersci.co.ukmassbank.eu. Research on Erythrina falcata extracts, for instance, showed a potent dose-dependent hypotensive effect that may be linked to the modulation of β-adrenergic receptors nih.gov. Erythrinan alkaloids, including this compound, are generally recognized for their hypotensive actions nih.govinvivochem.comfishersci.co.ukmassbank.eu.

Laxative Effects: Extracts from Erythrina species, such as Erythrina crista-galli seeds, are reported to possess laxative activities nih.govcdutcm.edu.cn. This compound is a known constituent of these extracts nih.govcdutcm.edu.cn. Additionally, the stem bark of Erythrina suberosa is traditionally recognized for its laxative properties, and this compound is present in this plant nih.govmpg.de.

Diuretic Effects: Similar to laxative properties, extracts from Erythrina species, including E. crista-galli seeds, exhibit diuretic activities nih.govcdutcm.edu.cn. The stem bark and leaves of Erythrina suberosa are also noted for their diuretic effects nih.gov. Erythrinan-type alkaloids, which encompass this compound, are generally reported to have diuretic properties nih.govnih.govmpg.de.

Other Effects: Erythrina species extracts, containing this compound, have been associated with a range of other pharmacological activities, including sedative wikidata.orgnih.govinvivochem.comuni.lu, central nervous system (CNS) depressant wikidata.org, anticonvulsant nih.govinvivochem.comfishersci.co.uk, anxiolytic nih.govinvivochem.comfishersci.co.ukuni.lu, analgesic nih.govmetabolomicsworkbench.orgbiorxiv.orgfishersci.co.uk, and hypnotic properties nih.govnih.gov. Anti-inflammatory nih.govnih.govwikipedia.orgmetabolomicsworkbench.orgbiorxiv.orgalfa-chemistry.cominvivochem.comuni.lu, spasmolytic nih.gov, anthelmintic nih.gov, and bronchodilator nih.gov effects have also been reported for these extracts.

Mechanistic Elucidation of Erysotrine S Biological Activities

Molecular Targets and Signaling Pathways

Erysotrine exerts its biological effects by modulating several key molecular targets and signaling cascades within the body, particularly within the nervous and immune systems.

Nicotinic Cholinergic Receptor Antagonism

This compound acts as a selective competitive inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs), a class of ligand-gated ion channels crucial for neurotransmission. plantaedb.comwikidata.orgncats.ionih.govresearchgate.netuni.lu Its antagonistic effects are particularly notable on the α4β2 subtype of nAChRs, which are the most prevalent high-affinity nicotine (B1678760) binding sites in the mammalian brain. plantaedb.comncats.ioresearchgate.net

Studies have demonstrated that this compound inhibits currents mediated by α4β2 nAChRs with an IC₅₀ of 0.37 µM and α7 nAChRs with an IC₅₀ of 17 µM when expressed in Xenopus oocytes. researchgate.netuni.lu Other Erythrina alkaloids, such as erysodine (B1194152) and dihydro-β-erythroidine (DHβE), are also potent competitive antagonists of α4β2 nAChRs, exhibiting low nanomolar Kᵢ values. While these alkaloids also inhibit α7 and α3β4 nAChRs, their affinity is significantly lower, typically in the micromolar range. ncats.ionih.gov

The relative potency for displacement of [³H]cytisine from α4β2 nAChRs by various Erythrina alkaloids follows a specific order: erysodine > O-acetylerysodine ≈ DHβE > erysopine > this compound > epierythratidine. uni.lu The binding affinity (Kᵢ) and functional inhibition (IC₅₀) values for these alkaloids at α4β2 and α7 nAChRs are summarized in Table 1.

Table 1: Binding Affinity (Kᵢ) and Functional Inhibition (IC₅₀) of Erythrina Alkaloids at Nicotinic Acetylcholine Receptors

Compoundα4β2 nAChR Kᵢ (nM) uni.luα4β2 nAChR IC₅₀ (µM) researchgate.netuni.luα7 nAChR Kᵢ (nM) uni.luα7 nAChR IC₅₀ (µM) researchgate.netuni.lu
Erysodine50-7500-
O-acetylerysodine79---
Dihydro-β-erythroidine (DHβE)98---
Erysopine154-14670-
This compound6040.37-17
Epierythratidine710---

The molecular mechanism of nAChR antagonism by Erythrina alkaloids involves interactions with conserved aromatic residues within the agonist binding site, specifically Tyr126 in loop A and Trp182 in loop B of the α4 subunit. ncats.io Furthermore, strong ionic interactions between the protonated nitrogen atom (ammonium center) of these alkaloids and Asp196 within the β2 subunit are predicted to induce an "uncapping" of loop C, contributing to the competitive inhibition. ncats.io

Modulation of Neurotransmitter Systems

Beyond nAChRs, this compound and other Erythrina alkaloids have been implicated in modulating various neurotransmitter systems, influencing central nervous system (CNS) functions. Erythrina alkaloids are known to activate GABAA receptors. plantaedb.comwikidata.org However, some research suggests that the anxiolytic effects observed with Erythrina mulungu extracts, which contain this compound, may not be solely mediated by GABAergic pathways. wikidata.orgresearchgate.netuni.luuni.lu

Evidence also points to interactions with serotonergic systems. An extract of Erythrina vespertilio has been shown to potentially act on 5HT3 serotonin (B10506) receptors. wikidata.orguni.lu this compound itself has been linked to the 5-hydroxytryptamine receptor 2A (5-HT2A). frontiersin.org

In terms of monoamine neurotransmitters, an extract from Erythrina variegata has been reported to decrease the levels of dopamine (B1211576), noradrenaline, and serotonin in mice, suggesting a regulatory effect on these systems. ctdbase.org This same extract also demonstrated a significant reduction in glutamate (B1630785) levels and a noticeable decrease in GABA levels, indicating a broader influence on excitatory and inhibitory neurotransmission. ctdbase.org Erysodine, another Erythrina alkaloid, has been shown to inhibit (-)-nicotine-induced dopamine release from striatal slices. nih.govuni.lu

Inhibition of Inflammatory Mediators

This compound exhibits anti-inflammatory properties by influencing the production and release of various inflammatory mediators. Studies have shown that this compound, along with hypaphorine, can reduce the number of inflammatory cells, such as eosinophils and lymphocytes, in lung tissue. thegoodscentscompany.comnih.gov This effect is potentially mediated by a decrease in the levels of interleukins IL-4 and IL-5, cytokines known to stimulate eosinophil maturation and recruitment to tissues. thegoodscentscompany.comnih.gov

The modulation of these cytokines can subsequently impact the synthesis and release of other crucial inflammatory mediators, including prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like IL-1 and TNF-α. thegoodscentscompany.comnih.govcdutcm.edu.cn An ethanolic extract of Erythrina mulungu, containing this compound, significantly reduced bronchial hyperresponsiveness and the levels of leukocytes, eosinophils, and lymphocytes in bronchoalveolar lavage (BAL) fluid. It also decreased IL-4 and IL-5 levels while increasing IL-13 and IFN-γ levels, further supporting its role in modulating the inflammatory response. nih.govuni.luctdbase.org The anti-inflammatory mechanisms of Erythrina compounds are suggested to include the inhibition of cyclooxygenases (COX), enzymes responsible for prostaglandin (B15479496) synthesis. thegoodscentscompany.comuni.lu For instance, hypaphorine, another alkaloid found in Erythrina species, has been shown to downregulate cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). thegoodscentscompany.com

Antioxidant Mechanisms

The Erythrina genus, including compounds like this compound, possesses notable antioxidant activity. thegoodscentscompany.comnih.govfrontiersin.org This is particularly relevant given that oxidative stress, characterized by an imbalance between pro-oxidants and antioxidants, exacerbates inflammatory responses. thegoodscentscompany.comnih.govnih.govnih.gov

Phenolic compounds and alkaloids from Erythrina species have demonstrated the ability to suppress pro-oxidants and inhibit inflammatory signaling pathways. thegoodscentscompany.comnih.govfrontiersin.orgtocris.comnih.gov Key pathways targeted include the Mitogen-Activated Protein Kinase (MAPK) pathway, Activator Protein 1 (AP-1), and Nuclear Factor-kappa B (NFκB). thegoodscentscompany.comnih.govfrontiersin.orgtocris.comnih.govnih.govchembase.cn Antioxidants can downregulate pro-inflammatory cytokines by influencing redox-regulated transcription factors and by affecting prostaglandin E2 (PGE2) synthesis. nih.gov Furthermore, the alleviation of inflammatory pain has been linked to the inhibition of MAPK activation and the suppression of NF-κB activation via the ERK/Nrf2/HO-1 signaling pathway, suggesting a complex interplay between antioxidant and anti-inflammatory mechanisms. metabolomicsworkbench.org

Structure-Activity Relationships (SAR) of this compound and Analogues

The biological activities of this compound and its analogues are intrinsically linked to their distinct chemical structures, particularly their tetracyclic spiroamine core and the nature and position of their substituents. plantaedb.comuni.lu

The fundamental skeleton of Erythrina alkaloids, including this compound, is a tetracyclic spiroamine system featuring a protonated nitrogen atom and various substituents at positions C-2, C-3, C-15, and C-16. uni.lu Modifications to these positions significantly impact their pharmacological potency and selectivity. For instance, the presence of a lactone group, as seen in DHβE, or a hydroxyl group at C-16 in aromatic Erythrina alkaloids, has been identified as a major determinant of their potency in inhibiting α4β2 nAChRs. ncats.io

The sensitivity of α4β2 nAChRs to inhibition by these alkaloids is also influenced by specific amino acid residues within the receptor's binding site. Substituting conserved aromatic residues like Tyr126 (in α4 loop A), Trp182 (in α4 loop B), Tyr230 (in α4 loop C), Trp82 (in β2 loop D), and Thr84 (in β2) can decrease inhibitory sensitivity. ncats.io Notably, the β2Asp196 residue plays a critical role in receptor selectivity, as its substitution can abolish the inhibitory effect of DHβE or erysodine. ncats.io

Comparative studies on the binding affinities of various Erythrina alkaloids to α4β2 nAChRs reveal a clear structure-activity relationship based on their substitution patterns:

Erysodine , with a hydroxyl group at C-16 and a methoxyl group at C-15, demonstrates the highest potency among the tested compounds (Kᵢ = 50 nM). uni.lu

O-acetylerysodine , featuring an acetyl carbonyl group at C-16 and a methoxyl group at C-15, shows comparable potency to DHβE (Kᵢ = 79 nM). uni.lu

DHβE itself has a lactone group instead of an aromatic ring, with a Kᵢ of 98 nM. uni.lu

Erysopine , characterized by hydroxyl groups at both C-15 and C-16, exhibits moderate potency (Kᵢ = 154 nM). uni.lu

This compound , which differs from epierythratidine by lacking a hydroxyl group at C-2, and possesses methoxyl groups at C-15, C-16, and C-3, is less potent than erysopine but more potent than epierythratidine (Kᵢ = 604 nM). uni.lu

Epierythratidine , with methoxyl groups at C-15, C-16, and C-3, and an additional hydroxyl group at C-2, is the least potent (Kᵢ = 710 nM). uni.lu

This data highlights that the specific functional groups and their positions on the tetracyclic core significantly dictate the binding affinity and inhibitory potency of these alkaloids.

Impact of Spirocyclic Structure on Activity

The spirocyclic structure is a defining characteristic of Erythrina alkaloids, forming the core tetracyclic spiroamine system. plantaedb.comuni.lu This unique structural motif is fundamental to their biological activities, particularly their interaction with nAChRs. The precise arrangement of the rings and the presence of the spiro center influence the molecule's three-dimensional conformation, which is crucial for fitting into and interacting with receptor binding sites. The protonated nitrogen atom within this spirocyclic system is essential for forming ionic bonds with residues like β2Asp196 in the nAChR, a key interaction for competitive antagonism. ncats.iouni.lu While specific studies isolating the effect of the spirocyclic nature per se from its attached substituents are complex, the consistent presence and conserved nature of this framework across active Erythrina alkaloids underscore its indispensable role as the scaffold upon which specific functional groups exert their modulating effects on biological activity.

Influence of Substituent Modifications on Pharmacological Profiles

The pharmacological activity of this compound and other Erythrina alkaloids is significantly influenced by the presence and position of various substituents on their core chemical scaffold. Structure-Activity Relationship (SAR) studies are crucial for elucidating these influences, revealing how subtle chemical alterations can profoundly impact a compound's efficacy and selectivity.

Research into the cytotoxic activity of Erythrina alkaloids, for instance, provides clear examples of substituent effects. A study evaluating the in vitro cytotoxic activity of several Erythrina alkaloids against human cancer cell lines, Hep-G2 (human hepatocellular carcinoma) and HEP-2 (human laryngeal carcinoma), demonstrated varying potencies based on their structural differences uni.lu. This compound itself showed cytotoxic activity, but its derivatives and related alkaloids exhibited different levels of potency. For example, 8-oxoerythraline (B12760819), which possesses an oxygen atom at position 8, displayed a notably lower IC₅₀ value against Hep-G2 cells compared to this compound, suggesting an enhanced cytotoxic effect with this specific modification uni.lu. Similarly, the introduction of a methoxy (B1213986) group at position 11, as seen in 11-methoxyerysodine, also altered the cytotoxic profile compared to its parent compound, erysodine uni.lu.

The following table summarizes the cytotoxic activities of this compound and related Erythrina alkaloids against Hep-G2 and HEP-2 cell lines:

CompoundIC₅₀ against Hep-G2 (µg/mL) uni.luIC₅₀ against HEP-2 (µg/mL) uni.lu
This compound15.8021.60
Erysodine11.8019.90
Erythraline (B1235506)17.6015.90
8-oxoerythraline3.8918.50
11-methoxyerysodine11.4011.50

Beyond cytotoxicity, substituent modifications also play a critical role in the acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory potential of Erythrina alkaloids. Studies have indicated that the substitution patterns on the aromatic moiety of these alkaloids can have a more profound effect on their inhibitory activity against AChE and BChE compared to aliphatic substitutions wikipedia.org. This highlights the importance of specific functional groups and their positions in modulating enzyme-ligand interactions.

Computational Approaches to SAR Prediction

Computational chemistry has emerged as an indispensable tool in modern drug discovery, offering efficient and cost-effective strategies for predicting Structure-Activity Relationships (SAR) and identifying potential lead compounds cdutcm.edu.cn. For Erythrina alkaloids, molecular docking and virtual screening are frequently employed to understand their interactions with biological targets and to predict their pharmacological profiles.

A multi-step computational approach has been utilized to screen a library of Erythrina alkaloid structures for their potential as human AChE inhibitors wikipedia.orgmims.comalfa-chemistry.com. This process typically begins with virtual screening, where a large database of compounds is computationally filtered based on their predicted binding affinity to a target protein, such as the human AChE crystal structure mims.comalfa-chemistry.com. The binding affinities of these alkaloids are then compared to known inhibitors, like galantamine (PubChem CID: 9651), and the natural substrate, acetylcholine (PubChem CID: 187) mims.com.

In one such study, out of 143 Erythrina alkaloid compounds subjected to virtual screening, 8-oxoerymelanthine was identified as a top candidate due to its remarkably high binding affinity to AChE wikipedia.orgmims.com. Further analysis using molecular dynamics simulations confirmed the stability and favorable interactions of 8-oxoerymelanthine within the active site of the enzyme, providing detailed insights into its potential mechanism of action wikipedia.orgmims.com. These computational studies are often supplemented by in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to assess the pharmacokinetic properties and drug-likeness of the identified candidates mims.com.

Beyond docking and virtual screening, computational methods like Density Functional Theory (DFT) calculations are employed to gain a deeper understanding of the electronic properties of alkaloids. DFT can provide insights into molecular orbital analysis (e.g., HOMO-LUMO energy gaps) and generate electrostatic potential maps, which can reveal potential binding sites and the nature of interactions with biological targets wikipedia.orginvivochem.com. These computational techniques, when combined with experimental data, provide a comprehensive framework for deciphering the complex SAR of this compound and its derivatives, guiding the rational design of new compounds with enhanced biological activities cdutcm.edu.cn.

Toxicological Research on Erysotrine and Erythrinan Alkaloids

Mechanisms of Toxicity

Erysotrine, as a prominent erythrinan (B1236395) alkaloid, primarily functions as an antagonist to nicotinic cholinergic receptors. This antagonism leads to the disruption of nerve transmission to muscles, which can result in paralysis wikidata.org. Other alkaloids within the erythrinan family, such as erythrinine, are recognized for their central nervous system (CNS) depressant properties wikidata.org. Beyond these specific interactions, general mechanisms of toxicity can include the inhibition of oxygen transport, interference with the electron transport chain, and disruption of enzyme function uni.lubiorxiv.org. Membrane damage and the blockade of neurotransmission are also identified as pathways through which toxic effects can manifest uni.lubiorxiv.org. The generation of reactive oxygen species (ROS) is another critical mechanism implicated in the toxicity of various compounds uni.lubiorxiv.org.

At the cellular and molecular levels, toxic substances can induce significant perturbations in normal cell function and structure frontiersin.org. Reactive oxygen species (ROS) play a dual role in cellular processes; while moderate levels are crucial for physiological functions like cell cycle progression, differentiation, and cell death, excessive accumulation of ROS leads to oxidative stress uni.luuni.lunih.gov. This oxidative imbalance can cause damage to vital cellular components, including proteins, nucleic acids, lipids, membranes, and organelles uni.lu. Consequently, an uncontrolled increase in ROS can trigger various forms of programmed cell death, such as apoptosis, necroptosis, and ferroptosis uni.lucdutcm.edu.cn. Specifically, elevated ROS levels are known to induce DNA damage, which can lead to cell cycle arrest or ultimately cell death uni.lunih.gov. The depletion of glutathione (B108866) (GSH), a key antioxidant within cells, exacerbates oxidative stress, contributing to mitochondrial dysfunction and cellular demise cdutcm.edu.cn.

Toxicological research also examines the systemic impact of this compound and similar compounds on various organ systems.

Hepatotoxicity: The liver is particularly vulnerable to toxic insults due to its extensive blood supply and central role in metabolism. Hepatotoxicity, or chemical-induced liver damage, can manifest in several ways, including steatosis (fat accumulation in liver cells), chemical hepatitis (inflammation of the liver), hepatic necrosis (liver cell death), intrahepatic cholestasis (impaired bile flow), hepatic cancer, and cirrhosis. Liver cell death, whether through apoptosis or necrosis, is a critical determinant of the severity and outcome of liver toxicity.

Reproductive Toxicity: Reproductive toxicity encompasses adverse effects on both male and female reproductive systems, as well as developmental toxicity in offspring. Such effects can include, but are not limited to, decreased libido, impotence, infertility, interrupted pregnancies (e.g., abortion, fetal death, premature delivery), infant mortality, childhood morbidity, altered sex ratios, chromosomal abnormalities, birth defects, and childhood cancers.

Toxicological Studies in Animal Models

Animal models are indispensable tools in toxicological research, providing crucial predictive data for human health assessments and aiding in the understanding of how harmful substances interact with biological systems. Commonly employed animal models include rats, mice, dogs, rabbits, hamsters, gerbils, and guinea pigs. For general toxicity studies involving repeated doses, rats and dogs are frequently chosen. In the context of reproductive toxicology, rats are often selected to evaluate effects on fertility, embryo-foetal development, and pre- and post-natal toxicity, while rabbits serve as a common non-rodent species for embryo-foetal toxicity assessments. Long-term carcinogenicity studies typically involve rats, mice, or hamsters.

Beyond in vivo studies, computational models, often referred to as "in silico" modeling, are increasingly utilized. These models leverage advanced algorithms and machine learning to simulate human biology and predict toxicological outcomes, thereby assisting in the assessment of drug efficacy and potential toxicity. For example, in silico predictions for an erythrinan alkaloid, 8-oxoerymelanthine, have indicated a low risk of mutagenicity, hepatotoxicity, and cardiotoxicity. Research on various Erythrina species has also utilized animal models to investigate pharmacological properties such as antinociceptive and anxiolytic effects.

Risk Assessment and Safety Considerations

Risk assessment is a fundamental component of ensuring chemical safety. This process involves systematically identifying potential chemical hazards, evaluating the likelihood and extent of exposure, and establishing appropriate procedures for safe handling, storage, and disposal. A comprehensive risk assessment must account for the inherent toxicity and physical properties of chemicals, the potential for adverse reactions, the probability of human exposure, and the potential severity of any resulting impact. It is imperative that risk assessments cover all identified hazards, not solely those that meet formal classification criteria. Furthermore, when multiple active substances are present, the potential for combined toxicity must be carefully considered. The process also includes predicting human and environmental exposure under specific conditions of use and outlining effective measures to control identified risks.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identifiers (CIDs).

Preclinical Drug Discovery and Development of Erysotrine Derived Compounds

Preclinical Safety and Toxicology Assessments (IND-enabling studies)

In Vitro and In Vivo Toxicity Testing

Toxicity testing is fundamental to determine the potential harmful effects of a compound. In vitro toxicity assays are conducted on cultured bacterial or mammalian cells to identify potentially hazardous chemicals in the early stages of development, often serving as initial screens to reduce the need for extensive animal testing uni.lu. In contrast, in vivo studies evaluate a compound's behavior within an entire living organism, providing a more comprehensive safety profile and detecting side effects not apparent in isolated systems.

Research into Erysotrine and related Erythrina alkaloids has provided insights into their toxicological characteristics. In an in vitro cytotoxicity assay using the MTT method, Erythrina alkaloids, including this compound, did not show significant cytotoxic activity. This suggests a potentially favorable safety profile at the cellular level. However, this compound, alongside erysodine (B1194152), erysovine, and erythraline (B1235506), demonstrated moderate to excellent aphicidal activity in a bioassay, indicating toxicity to aphids. While this highlights its insecticidal properties, it is distinct from mammalian toxicity.

Furthermore, in silico (computational) predictions for 8-Oxoerymelanthine, another alkaloid from the Erythrina genus, indicated a low risk of mutagenicity, hepatotoxicity, and cardiotoxicity. While these predictions are for a related compound, they may suggest a broader trend of low inherent toxicity within this class of natural products.

Table 1: Summary of Key Toxicity Findings for this compound and Related Compounds

Compound/ClassTest TypeKey FindingReference
This compound & other Erythrina alkaloidsIn Vitro Cytotoxicity (MTT assay)No obvious cytotoxic activity
This compoundAphicidal ActivityModerate to excellent aphicidal activity (LD50 values)
8-OxoerymelanthineIn Silico ToxicityLow risk of mutagenicity, hepatotoxicity, and cardiotoxicity (predicted)

Pharmacokinetics and Metabolism Studies

Pharmacokinetics (PK) describes how a drug moves through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Metabolism studies specifically investigate how the body chemically transforms the compound. These studies are crucial for understanding drug exposure, duration of action, and potential drug-drug interactions.

In silico pharmacokinetic assessments for 8-Oxoerymelanthine, an Erythrina alkaloid, predicted good absorption, moderate blood-brain barrier penetration, and favorable metabolic and excretion profiles. These computational findings suggest that related compounds may possess characteristics amenable to oral drug development and central nervous system activity.

While direct metabolism data for this compound is limited in the provided context, studies on erythraline, another major spirocyclic alkaloid from Erythrina verna, have shown that it was not metabolized by pig intestinal microbiota in an in vitro model. However, an oxidative metabolite, 8-oxo-erythraline, was identified in biomimetic phase I reactions. This indicates that while some Erythrina alkaloids might resist certain metabolic pathways, others can undergo oxidative transformations. Such findings are important for predicting potential metabolic fates of this compound and its derivatives in biological systems.

Table 2: Summary of Key Pharmacokinetic and Metabolism Findings for this compound and Related Compounds

Compound/ClassTest TypeKey FindingReference
8-OxoerymelanthineIn Silico PKGood absorption, moderate blood-brain barrier penetration, favorable metabolic and excretion profiles (predicted)
ErythralineIn Vitro MetabolismNo metabolization by pig intestinal microbiota; oxidative metabolite (8-oxo-erythraline) formed in biomimetic reactions

Challenges and Future Directions in this compound Drug Development

The development of new drugs, particularly from natural products like this compound, faces significant challenges. These include high attrition rates, substantial development costs, and lengthy timelines. The transition from academic discoveries to viable pharmaceutical pipelines, often referred to as the "valley of death," represents a major hurdle where promising therapeutic opportunities can be lost. Specific challenges in clinical trial design, such as patient identification, managing placebo responses, and determining appropriate trial duration, further complicate the process.

Despite these challenges, this compound and other Erythrina alkaloids present promising avenues for future drug development. The Erythrina genus is well-known for its tetracyclic alkaloids, which have demonstrated anxiolytic properties and can modulate nicotinic receptors, suggesting potential for central nervous system-related therapeutic applications. Furthermore, there is a recognized need for further research to thoroughly screen the potential of Erythrina alkaloids as acetylcholinesterase (AChE) inhibitors, which could be relevant for neurodegenerative conditions like Alzheimer's disease.

Future directions for this compound drug development should focus on addressing existing knowledge gaps through comprehensive and targeted research. This includes conducting more direct and extensive in vivo toxicity studies and detailed pharmacokinetic and metabolism studies specifically on this compound to establish its full ADME profile in mammalian systems. Leveraging advanced technologies and refining existing testing methods will be crucial in accelerating this process. By systematically exploring its pharmacological mechanisms and optimizing its drug-like properties, this compound has the potential to yield novel therapeutic agents.

Ethnobotanical Context and Scientific Validation of Erythrina Species

Traditional Medicinal Uses of Erythrina Species Containing Erysotrine

For centuries, indigenous communities have harnessed the therapeutic properties of Erythrina species. The ethnopharmacological relevance of these plants is well-documented, with traditional uses often involving the bark, leaves, roots, and seeds to prepare remedies nih.govresearchgate.net. These preparations are employed to manage conditions ranging from infections and inflammation to disorders of the central nervous system researchgate.netnih.gov.

In various indigenous medicine systems, Erythrina species are cornerstones of the local pharmacopeia. In Africa, species like Erythrina abyssinica and Erythrina senegalensis are used by traditional healers to treat a multitude of human and livestock ailments nih.govnih.gov. These include malaria, bacterial and fungal infections, inflammation, diabetes, and even symptoms associated with HIV/AIDS nih.govbusitema.ac.ug. Similarly, in Brazil, Erythrina velutina, known as "mulungu," is traditionally used to treat insomnia, anxiety, convulsions, and other central nervous system disorders researchgate.netnih.gov. In Southeast Asia, Erythrina suberosa and Erythrina variegata (also known as Erythrina indica) are used in traditional Indian medicine systems like Ayurveda and Siddha as anthelmintics, diuretics, and for treating joint pain, fever, and skin diseases mdpi.comresearchgate.netnih.gov.

Erythrina SpeciesGeographic RegionTraditional Medicinal UsesPlant Parts Used
Erythrina abyssinicaEast, Central, and South AfricaMalaria, tuberculosis, HIV/AIDS, diarrhea, cancer, inflammation, diabetes, wounds, infections nih.govnih.govRoots, leaves, stem bark, root bark nih.gov
Erythrina senegalensisWest Africa (Mali, Nigeria, Senegal)Malaria, jaundice, amenorrhea, infections, pain, dysentery, gonorrhea nih.govslideshare.netresearchgate.netStem bark, roots, leaves, flowers, seeds slideshare.netmdpi.com
Erythrina velutinaSouth America (Brazil)Insomnia, anxiety, convulsions, nervous cough, inflammation, central nervous system disorders researchgate.netnih.govBark, flowers researchgate.netresearchgate.net
Erythrina variegata (indica)India, Southeast AsiaNervine sedative, antiasthmatic, antiepileptic, antiseptic, astringent, liver disorders, joint pain researchgate.netnih.govwisdomlib.orgBark, root, fruits, leaves researchgate.netnih.gov
Erythrina suberosaSoutheast Asia (India, Pakistan)Antiseptic, anti-inflammatory (for boils), cathartic, anthelmintic, galactogenic, diuretic mdpi.comRadix (root), leaves, bark, flowers mdpi.com

The name Erythrina is derived from the Greek word "erythros," meaning "red," a clear reference to the striking color of the flowers of many species scispace.commdpi.comarizona.edu. This vibrant appearance has made them popular ornamental trees in many parts of the world mdpi.com. Beyond their aesthetic and medicinal value, Erythrina species hold cultural and ecological importance. As leguminous plants, they form symbiotic relationships with nitrogen-fixing bacteria, enriching the soil and making them valuable in agroforestry systems for phytorestoration and as shade trees for crops like coffee nih.govechocommunity.orgarizona.edu. In some cultures, parts of the plant are used for other purposes; for instance, the seeds of E. abyssinica are used to make necklaces, and its roots for walking sticks arizona.edu. In Vietnam, the leaves of E. variegata are used in food preparation to wrap fermented pork wikipedia.org.

Ethnobotanical Survey Methodologies and Data Analysis

The documentation of traditional knowledge regarding Erythrina species relies on systematic ethnobotanical surveys wisdomlib.org. These studies are crucial for preserving indigenous knowledge, which is often transmitted orally from generation to generation mdpi.com. The primary method for data collection involves semi-structured interviews and discussions with local informants, particularly traditional healers and knowledgeable elders researchgate.netnih.govnih.gov.

Researchers often employ targeted selection to identify local specialists, which is effective for obtaining detailed information, or random selection to understand the distribution of knowledge within a community worldagroforestry.org. The process involves collecting data on the local names of plants, the specific parts used, methods of preparation (such as decoctions or pastes), and the ailments they are intended to treat mdpi.comphcogj.com. Field observations and the collection of herbarium voucher specimens are also critical components, allowing for the proper botanical identification of the species being studied nih.govworldagroforestry.org.

Quantitative analysis is then used to interpret the collected data. Indices such as the Fidelity Level (FL), which indicates the percentage of informants claiming the use of a certain plant for the same major purpose, and the Informant Consensus Factor (FIC), which is used to determine the homogeneity of the information, are calculated to highlight the most significant and widely accepted uses of a plant within a community nih.govphcogj.com.

Methodology / Analysis ToolDescriptionPurpose in Erythrina Research
Semi-Structured InterviewsFlexible interviews using a guide of questions, allowing for open-ended responses and follow-up questions nih.gov.To gather detailed information on plant uses, preparations, and cultural beliefs from traditional healers and local users researchgate.netnih.gov.
Field ObservationDirect observation of the plants in their natural habitats and how they are collected and prepared nih.gov.To verify plant identification, understand local ecological knowledge, and observe preparation methods firsthand.
Voucher Specimen CollectionCollecting and preserving plant samples for botanical identification and deposit in a herbarium worldagroforestry.org.To ensure accurate scientific identification of the Erythrina species being studied, linking traditional knowledge to a specific plant.
Informant Consensus Factor (FIC)A numerical index used to determine the level of agreement among informants on the use of plants for specific ailment categories phcogj.com.To identify which diseases have well-established treatment remedies using Erythrina within a community.
Fidelity Level (FL)An index that calculates the percentage of informants who cite a particular plant species for a specific use nih.gov.To determine the most preferred Erythrina species for treating a particular ailment, suggesting high confidence in its efficacy.

Scientific Validation of Traditional Claims for Erythrina Bioactivities

Modern scientific research has increasingly focused on validating the traditional medicinal uses of Erythrina species. These investigations have confirmed that the ethnobotanical claims are often supported by the pharmacological activities of the plants' chemical constituents researchgate.netnih.gov. Extracts and isolated compounds from various Erythrina species have demonstrated a wide range of bioactivities, including antibacterial, anti-inflammatory, antioxidant, and central nervous system effects nih.govresearchgate.netfrontiersin.org.

A strong correlation exists between the traditional applications of Erythrina plants and their scientifically validated pharmacological properties. For example, the traditional use of E. senegalensis and E. abyssinica to treat infections is supported by numerous studies demonstrating their antibacterial and antifungal activities nih.govscialert.net. Similarly, the use of E. velutina as a tranquilizer and for nervous system disorders in Brazilian folk medicine aligns with modern findings that its extracts possess anxiolytic, anticonvulsant, and neuroprotective effects researchgate.netnih.gov. The anti-inflammatory and analgesic activities reported for alkaloids from E. variegata are consistent with its traditional use for treating joint pain and other inflammatory conditions nih.govaloki.hu. This validation underscores the value of traditional knowledge as a guide for discovering new therapeutic agents researchgate.netresearchgate.net.

Traditional UseErythrina SpeciesModern Pharmacological Finding
Infections, Wounds, DiarrheaE. abyssinica, E. senegalensisAntibacterial, Antifungal, Antimycobacterial, Antidiarrheal activities nih.govnih.govresearchgate.net
Inflammation, Pain, ArthritisE. velutina, E. variegata, E. abyssinicaAnti-inflammatory and Analgesic activities researchgate.netnih.gov
Anxiety, Insomnia, ConvulsionsE. velutina, E. mulunguAnxiolytic, CNS Depressant, Anticonvulsant activities researchgate.netnih.govnih.gov
MalariaE. abyssinica, E. senegalensisAntiplasmodial activity nih.govslideshare.net
DiabetesE. abyssinica, E. variegataAntidiabetic activity nih.govwisdomlib.org

Phytochemical investigations have revealed that Erythrina species are rich sources of bioactive secondary metabolites, with alkaloids and flavonoids being the most prominent scispace.comaloki.huekb.eg. The unique tetracyclic spiroamine structure of Erythrina alkaloids, including this compound, is central to many of the observed pharmacological effects wikipedia.org. These alkaloids have been shown to act as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors, which helps explain their curare-like muscle relaxant and central nervous system effects wikipedia.org.

Beyond this compound, other alkaloids like erysodine (B1194152), erysovine, and erythraline (B1235506) contribute to the plants' bioactivities wikipedia.orgwikipedia.org. Flavonoids, isoflavonoids (such as alpinumisoflavone (B190552) and erysenegalensein E), and pterocarpans found in these plants are largely responsible for their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties nih.govmdpi.comfrontiersin.org. The identification of these specific compounds provides a direct scientific basis for the long-held traditional uses of Erythrina plants, bridging the gap between ancient healing practices and modern pharmacology nih.govresearchgate.net. The versatile pharmacological activity of these plants is attributed to this abundance of flavonoids, alkaloids, and terpenoids nih.govbusitema.ac.ug.

Conservation and Sustainable Sourcing of Erythrina Resources

The increasing demand for medicinal plants, coupled with habitat destruction, poses a significant threat to the long-term availability of valuable botanical resources like Erythrina. Several species within this genus are facing conservation challenges, highlighting the urgent need for sustainable sourcing and conservation strategies.

The International Union for Conservation of Nature (IUCN) Red List includes Erythrina species with varying conservation statuses. For instance, Erythrina schliebenii, also known as the Lake Latumba Erythrina, was once thought to be extinct but was rediscovered in Tanzania. wikipedia.orgiucnredlist.org It is currently listed as Critically Endangered, with a very small known population threatened by habitat clearance. iucnredlist.org This underscores the vulnerability of certain Erythrina species and the importance of conservation efforts. On the other hand, Erythrina abyssinica is assessed as Least Concern due to its wide distribution and large population. sanbi.org

Over-harvesting for medicinal use has been identified as a contributing factor to the decline of some Erythrina populations. arizona.edu This is particularly concerning for species with limited distribution or slow regeneration rates. The reliance on wild populations for medicinal materials is often unsustainable, leading to the depletion of these natural resources.

To ensure the continued availability of Erythrina for both traditional and modern applications, a shift towards sustainable sourcing practices is essential. This involves a multi-faceted approach that includes:

Sustainable Harvesting: When wild harvesting is necessary, it should be conducted in a manner that does not compromise the long-term survival of the plant population. globalwoodsource.comrootwell.com This includes selective harvesting of specific plant parts, allowing for regeneration, and avoiding the collection of endangered species. trumco.com Reduced-impact logging techniques can also minimize damage to the surrounding forest ecosystem. globalwoodsource.com

Cultivation: The cultivation of high-demand Erythrina species offers a reliable and sustainable alternative to wild harvesting. globalwoodsource.com Establishing plantations on previously deforested or degraded land can help meet the demand for medicinal materials while contributing to reforestation efforts. globalwoodsource.com Cultivation also allows for better control over the quality and consistency of the plant material.

Conservation of Genetic Diversity: In-situ conservation efforts, such as the protection of natural habitats and the establishment of protected areas, are crucial for preserving the genetic diversity of Erythrina species. iucnredlist.org Ex-situ conservation, through the maintenance of seed banks and botanical gardens, also plays a vital role in safeguarding these valuable genetic resources.

By implementing these conservation and sustainable sourcing strategies, it is possible to balance the utilization of Erythrina resources with the preservation of biodiversity for future generations.

Table 2: Conservation Status of Selected Erythrina Species

Species IUCN Red List Status Key Threats
Erythrina schliebenii Critically Endangered Habitat clearance for agriculture iucnredlist.orgresearchgate.net
Erythrina abyssinica Least Concern No major threats identified sanbi.org

Q & A

How can I formulate a focused research question to investigate Erysotrine's biochemical mechanisms?

Methodological Answer: Begin by applying the P-E/I-C-O framework to structure your question:

  • Population (P): Target biological systems (e.g., enzyme pathways, cellular models).
  • Exposure/Intervention (E/I): this compound dosage, administration routes, or molecular interactions.
  • Comparison (C): Control groups (e.g., untreated systems or alternative compounds).
  • Outcome (O): Measurable effects (e.g., inhibition rates, metabolic changes).

Example: "How does this compound (I) inhibit [specific enzyme] (P) compared to [existing inhibitor] (C) in terms of binding affinity and catalytic activity (O)?" Use literature reviews to identify gaps, ensuring alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What experimental design principles are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

  • Reproducibility: Use standardized protocols for synthesis, purification, and spectroscopic validation (e.g., NMR, HPLC). Reference established methods for analogous alkaloids .
  • Controls: Include negative controls (solvent-only) and positive controls (known standards) to isolate this compound-specific effects.
  • Data Triangulation: Combine spectroscopic, chromatographic, and computational data (e.g., molecular docking) to confirm structural identity .

Table 1: Key Experimental Parameters

ParameterExample for this compoundValidation Method
Purity≥95%HPLC with UV detection
SolubilityDMSO/PBS buffer compatibilityTurbidity assays
StabilitypH-dependent degradationLong-term storage trials

Q. How should I conduct a systematic literature review to identify gaps in this compound research?

Methodological Answer:

  • Keyword Strategy: Use Boolean operators (e.g., "this compound AND (biosynthesis OR pharmacokinetics)") across databases like PubMed and SciFinder .
  • Inclusion/Exclusion Criteria: Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor.
  • Gap Analysis: Map findings to identify understudied areas (e.g., "Limited data on this compound’s metabolite toxicity in human cell lines") .

Advanced Research Questions

Q. How can I resolve contradictions in reported pharmacological data on this compound’s efficacy?

Methodological Answer:

  • Meta-Analysis: Aggregate data from multiple studies, adjusting for variables like dosage, model organisms, and assay conditions .
  • Error Source Assessment: Quantify uncertainties (e.g., instrument sensitivity, biological variability) using statistical tools (ANOVA, regression analysis) .
  • Hypothesis Refinement: Re-test conflicting results under standardized conditions (e.g., identical cell lines, buffer pH) to isolate causative factors .

Table 2: Common Data Contradictions and Solutions

ContradictionProposed Resolution
Variable IC50 values across studiesStandardize assay temperature/pH
Discrepant toxicity thresholdsValidate via orthogonal assays

Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Iterative Design: Use parallel synthesis to generate derivatives with systematic functional group variations (e.g., hydroxylation, halogenation) .
  • Analytical Validation: Employ LC-MS/MS to confirm derivative purity and stability under physiological conditions .
  • Biological Testing: Prioritize high-throughput screening (HTS) to assess derivative efficacy against target pathways .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic potential?

Methodological Answer:

  • Computational Integration: Combine molecular dynamics simulations (e.g., binding free energy calculations) with wet-lab assays to predict and validate mechanisms .
  • Translational Frameworks: Collaborate with pharmacologists and clinicians to align preclinical findings with clinical endpoints (e.g., bioavailability, toxicity thresholds) .

Key Methodological Takeaways

Research Question Frameworks: PICOT/P-E/I-C-O ensures specificity .

Data Robustness: Triangulate results via multiple analytical methods .

Contradiction Management: Meta-analysis and error quantification are essential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.